molecular formula C22H15BrF2N2O2 B2965159 7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 533876-25-4

7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one

Cat. No.: B2965159
CAS No.: 533876-25-4
M. Wt: 457.275
InChI Key: DTXDGCLCGHLXKD-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepinone class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substitution pattern includes a bromine atom at position 7, a 3-fluorobenzoyl group at position 4, and a 4-fluorophenyl group at position 3.

Properties

IUPAC Name

7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrF2N2O2/c23-15-6-9-19-18(11-15)21(13-4-7-16(24)8-5-13)27(12-20(28)26-19)22(29)14-2-1-3-17(25)10-14/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXDGCLCGHLXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a member of the benzodiazepine family, which is known for its diverse biological activities. This article focuses on its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

  • Molecular Formula : C22H15BrF2N2O2
  • Molecular Weight : 457.275 g/mol
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 4
  • XlogP : 4.4

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzodiazepine derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including Hep3B and HeLa cells. The mechanism often involves the induction of cell cycle arrest in the G2-M phase, which is critical for halting cancer cell proliferation.

CompoundCell LineIC50 (µM)Mechanism
7-bromo derivativeHep3B1625.8Induces G2-M phase arrest
DoxorubicinHep3B7.4Induces apoptosis

In a comparative study, the synthesized benzodiazepine derivatives exhibited moderate to significant anticancer activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory effects of benzodiazepine derivatives have been documented in various studies. These compounds can modulate cytokine release and inhibit pathways involved in inflammation. For instance, certain derivatives have been shown to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

Antioxidant Activity

Antioxidant activities were evaluated using the DPPH assay, where several benzodiazepine derivatives demonstrated varying degrees of free radical scavenging ability. The results indicated that these compounds could potentially serve as antioxidant agents due to their ability to neutralize reactive oxygen species (ROS).

CompoundDPPH Scavenging Activity (%)IC50 (µM)
7-bromo derivative70% at 100 µM39.85
Trolox (control)90% at 10 µM7.72

Case Studies

  • Study on Anticancer Efficacy : A study conducted on a series of benzodiazepine derivatives revealed that one of the synthesized compounds exhibited an IC50 value of 1625.8 ng/ml against Hep3B cells, indicating its potential as an anticancer agent .
  • Inflammation Modulation : In vitro studies showed that certain benzodiazepine derivatives could significantly reduce TNF-α levels in activated macrophages, suggesting their utility in inflammatory conditions .
  • Antioxidant Evaluation : The antioxidant capacity was assessed using the DPPH method, where compounds demonstrated varying effectiveness compared to standard antioxidants like Trolox .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in halogen substituents, aromatic groups, and core heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Reported Activity/Application Key Structural Features Source
7-Bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one (Target) Br (7), 3-F-benzoyl (4), 4-F-Ph (5) ~477.3 Not explicitly reported Dihydrobenzodiazepinone core
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Cl (aryl), F (Ph), triazole-pyrazole hybrid ~535.9 Antimicrobial (e.g., [48] in ) Pyrazole-thiazole hybrid
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Br (4), Cl (Ph), methyl groups ~301.5 Synthetic intermediate Dihydropyrazolone core
[2-(4-Bromo-phenyl)-2-oxo-ethylsulfanyl]-3-(4-fluoro-benzyl)-5-(4-methoxy-benzylidene)-3,5-dihydro-imidazol-4-one Br (Ph), F (benzyl), methoxy (benzylidene) ~525.4 Not reported Imidazolone with sulfanyl linkage

Key Findings:

Halogen Effects: Bromine at position 7 (target compound) vs. chlorine in analogs (e.g., ) may enhance lipophilicity and influence binding affinity in therapeutic targets. Bromine’s larger atomic radius could also affect crystal packing and intermolecular interactions . Fluorine substituents (3-F-benzoyl and 4-F-Ph in the target) improve metabolic stability and electronic modulation compared to non-fluorinated analogs .

Dihydropyrazolone derivatives (e.g., ) lack the fused benzene ring, reducing aromatic stacking interactions but increasing synthetic accessibility.

Crystallographic Behavior :

  • The target compound’s crystallinity and intermolecular contacts (e.g., halogen bonding via Br/F) can be modeled using tools like SHELXL and ORTEP-3, as applied to similar compounds in .

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